3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine is a complex organic compound that features a benzodioxole ring and a bromophenyl group attached to a pyrazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine typically involves the reaction of 1,3-benzodioxole derivatives with 3-bromophenylhydrazine under specific conditions. One common method involves the use of a Rh(III)-catalyzed coupling reaction, which facilitates the formation of the pyrazolidine ring through a hydrazine-directed C–H functionalization pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-phenylpyrazolidine: Lacks the bromine atom, leading to different reactivity and properties.
3-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)pyrazolidine: The bromine atom is positioned differently, affecting its chemical behavior.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties.
Properties
Molecular Formula |
C16H15BrN2O2 |
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Molecular Weight |
347.21 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)pyrazolidine |
InChI |
InChI=1S/C16H15BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-7,13-14,18-19H,8-9H2 |
InChI Key |
NYLHYWPGQYDXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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